![molecular formula C16H16N6O3S B2766420 N,N,4-trimethyl-2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)thiazole-5-carboxamide CAS No. 1207021-95-1](/img/structure/B2766420.png)
N,N,4-trimethyl-2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N,4-trimethyl-2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H16N6O3S and its molecular weight is 372.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N,N,4-trimethyl-2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)thiazole-5-carboxamide is a complex compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties, mechanism of action, and related studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Thiazole Ring : Known for various biological activities including antimicrobial and anticancer properties.
- 4-Oxobenzo[d][1,2,3]triazin Moiety : This heterocyclic structure is associated with significant biological activities, including inhibition of tumor growth.
- Acetamido Group : Often enhances the solubility and bioavailability of compounds.
Anticancer Properties
Research indicates that compounds containing thiazole and triazine moieties exhibit notable anticancer activities. For instance, derivatives of thiazoles have been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. Specifically:
- Inhibition of Topoisomerases : Compounds similar to this compound have been identified as inhibitors of human topoisomerases I and II. These enzymes are crucial for DNA replication and are common targets in cancer therapy .
The proposed mechanism for the anticancer activity includes:
- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells. For example, a related compound was reported to cause MCF-7 cell death through apoptotic pathways .
- Signal Pathway Interference : The compound may interfere with multiple signaling pathways involved in cancer progression, such as the Raf/MEK/ERK and PI3K/AKT pathways .
Case Studies
- Cell Line Studies : A study demonstrated that thiazole derivatives exhibited varying degrees of cytotoxicity against MCF-7 (breast cancer) and A2058 (melanoma) cell lines. The most active compounds showed IC50 values significantly lower than those of standard chemotherapeutics like colchicine and ellipticine .
- Comparative Analysis : In comparative studies, compounds bearing phenyl or substituted phenyl groups at specific positions on the thiazole ring exhibited enhanced anticancer activity compared to their non-substituted counterparts .
Data Table
Compound | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
7e | MCF-7 | 46.4 | Apoptosis induction |
7c | A2058 | 27.3 | Topoisomerase inhibition |
Colchicine | MCF-7 | 0.97 | Microtubule disruption |
Ellipticine | A2058 | 1.09 | DNA intercalation |
Properties
IUPAC Name |
N,N,4-trimethyl-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S/c1-9-13(15(25)21(2)3)26-16(17-9)18-12(23)8-22-14(24)10-6-4-5-7-11(10)19-20-22/h4-7H,8H2,1-3H3,(H,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLLZOAYIBLCKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.